5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Description
Properties
Molecular Formula |
C13H20BNO3 |
|---|---|
Molecular Weight |
249.12 g/mol |
IUPAC Name |
5-cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C13H20BNO3/c1-8-10(11(16-15-8)9-6-7-9)14-17-12(2,3)13(4,5)18-14/h9H,6-7H2,1-5H3 |
InChI Key |
AREKYTNUGQOPPI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the isoxazole ring bearing the cyclopropyl and methyl substituents, followed by introduction of the boronate ester group at the 4-position. The boronate ester is commonly introduced via Miyaura borylation of a corresponding halogenated isoxazole precursor, using bis(pinacolato)diboron and a palladium catalyst under basic conditions.
Stepwise Synthetic Route
Synthesis of Halogenated Isoxazole Intermediate
A key intermediate is the 4-halogenated isoxazole bearing cyclopropyl and methyl substituents. This can be synthesized through:
- Cyclization reactions of β-enamino ketoesters with hydroxylamine hydrochloride, forming the isoxazole ring with regioselective substitution patterns.
- Bromination or iodination at the 4-position of the isoxazole ring to afford 4-bromo or 4-iodo derivatives suitable for subsequent borylation.
Miyaura Borylation to Install the Boronate Ester
The halogenated isoxazole intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B2Pin2) to afford the desired boronate ester:
- Catalyst: Palladium complexes such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or its dichloromethane adduct.
- Base: Potassium carbonate or cesium carbonate.
- Solvent: 1,4-dioxane or toluene, often with a small amount of water.
- Temperature: Typically 70–100 °C.
- Reaction time: Several hours to overnight.
This method yields the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituted isoxazole with moderate to good yields (17–71%) depending on substrate and conditions.
Representative Experimental Procedure
A typical borylation procedure is as follows:
| Component | Amount/Condition |
|---|---|
| Halogenated isoxazole intermediate | 0.1–0.3 mmol |
| Bis(pinacolato)diboron (B2Pin2) | 1.0–1.2 equiv |
| Palladium catalyst (Pd(dppf)Cl2) | 0.02–0.08 mmol (5–10 mol%) |
| Base (K2CO3 or Cs2CO3) | 1.0–1.5 equiv |
| Solvent (1,4-dioxane/water mixture) | 1–24 mL total volume |
| Temperature | 70–100 °C |
| Reaction time | 1.5–15 hours |
- In a nitrogen-purged flask, combine the halogenated isoxazole, bis(pinacolato)diboron, palladium catalyst, and base in 1,4-dioxane with water.
- Stir the mixture at the specified temperature for the reaction time.
- Cool the reaction and filter through Celite.
- Concentrate under reduced pressure.
- Purify the crude product by preparative thin-layer chromatography or flash chromatography using solvent gradients such as dichloromethane/methanol or ethyl acetate/petroleum ether.
- Characterize the product by NMR and mass spectrometry.
Example Yields and Characterization Data
| Entry | Substrate Description | Yield (%) | Conditions Summary | Characterization |
|---|---|---|---|---|
| 1 | 6-bromo-5-cyclopropyl-oxazoloquinolin intermediate | 71 | Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 100 °C, overnight | MS (ESI) m/z 514 [M+H]+ |
| 2 | 7-bromo-5-cyclopropyl-6-methyl-oxazoloquinolin-4-one | 17 | Pd(dppf)Cl2, Cs2CO3, toluene/IPA/H2O, 70 °C, 1.5 h | 1H NMR, MS (ESI) m/z 368.4 [M+H]+ |
| 3 | 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid | 99 | Hydroxylamine cyclization, oxidation | LC-MS, NMR |
Alternative Synthetic Approaches
Direct Oxazole Formation from Carboxylic Acids: A novel method uses triflylpyridinium reagents to convert carboxylic acids directly into 4,5-disubstituted oxazoles via acylpyridinium salt intermediates and trapping with isocyanoacetates. This method offers mild conditions, broad substrate scope, and potential for gram-scale synthesis.
β-Enamino Ketoester Cyclization: For the isoxazole ring, β-enamino ketoesters react with hydroxylamine hydrochloride to afford 1,2-oxazole derivatives with various substituents, including cyclopropyl groups. This approach is useful for constructing amino acid-like building blocks with heterocyclic motifs.
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are employed to confirm the structure and regiochemistry of the isoxazole ring and substituents. Coupling constants and chemical shifts provide evidence for boronate ester formation and substitution patterns.
Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular weights and purity of the boronate esters, showing characteristic [M+H]+ peaks corresponding to the target compounds.
Chromatography: Purification is achieved by flash chromatography or preparative thin-layer chromatography using solvent gradients optimized for polarity and compound stability.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of a base like K₂CO₃.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Various substituted isoxazole derivatives depending on the coupling partner used.
Scientific Research Applications
5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has several scientific research applications:
Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole primarily involves its reactivity as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . The isoxazole ring and cyclopropyl group may also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity and Stability
The table below compares substituents and key properties of the target compound with similar oxazole- and isoxazole-derived boronate esters:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity of the boronate, whereas cyclopropyl (a mildly electron-donating group) may balance reactivity and stability .
- Crystallographic Data : Isostructural analogs (e.g., ) exhibit planar molecular conformations, suggesting similar packing behavior despite substituent differences.
Biological Activity
5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : CHBNO
- Molecular Weight : 319.18 g/mol
- CAS Number : [2828444-22-8]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dioxaborolane moiety suggests potential interactions with nucleophiles and may influence the compound's pharmacokinetic properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Enzyme Inhibition :
-
Anticancer Activity :
- Preliminary studies suggest that the compound may possess anticancer properties by inhibiting specific kinase pathways involved in tumor growth and proliferation. The structural similarity to known kinase inhibitors positions it as a candidate for further investigation in cancer therapeutics.
- Toxicological Profile :
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Compound | Target | IC | Observations |
|---|---|---|---|
| Compound 4 | CYP3A4 | 0.34 μM | Significant reversible inhibition |
| Compound 5 | CYP3A4 | >50 μM | Low TDI potential; reduced DDI liabilities |
| Compound 6 | Various kinases | Sub-nanomolar | Multi-target inhibition profile |
These findings highlight the varying degrees of potency and selectivity among structurally similar compounds.
Q & A
Q. What are standard synthetic routes for 5-cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole?
The synthesis of boronate-containing heterocycles typically involves halogen-metal exchange followed by boronate ester coupling. For example, a Li/Br exchange using n-BuLi at −78°C in dry diethyl ether, followed by reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, yields the target compound. Purification often involves recrystallization from ethanol-DMF mixtures (1:1) . Alternative routes include refluxing intermediates in ethanol, followed by filtration and solvent washing .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR identify cyclopropyl, methyl, and boronate substituents. Aromatic protons in the oxazole ring typically appear between δ 6.5–8.0 ppm .
- IR Spectroscopy : Stretching vibrations for the oxazole ring (C=N, ~1600 cm) and boronate B-O bonds (~1350 cm) confirm structural motifs .
- HPLC : Purity analysis (>95%) is essential for reproducibility in downstream applications .
Q. How does the cyclopropyl group influence reactivity in cross-coupling reactions?
The cyclopropyl moiety introduces steric hindrance, which may slow transmetallation steps in Suzuki-Miyaura couplings. However, its electron-donating nature stabilizes intermediates, enabling selective functionalization at the boronate site. Solvent optimization (e.g., THF or dioxane) and Pd catalysts (e.g., Pd(PPh)) are recommended to mitigate steric effects .
Advanced Research Questions
Q. How can computational methods resolve electronic structure ambiguities?
Density functional theory (DFT) studies analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential (MEP) surfaces. For example, DFT reveals that the boronate group enhances electron-withdrawing properties, directing electrophilic attacks to the oxazole ring. Such models guide functionalization strategies .
Q. What strategies address contradictions in spectroscopic data during characterization?
- Variable Solvent NMR : Use DMSO-d or CDOD to assess solvent-dependent conformational changes .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives) to validate chemical shifts .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by obtaining single-crystal structures .
Q. What are the challenges in optimizing Suzuki-Miyaura couplings with this compound?
- Steric Hindrance : The cyclopropyl and tetramethyl dioxaborolane groups reduce accessibility to the boron center. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
- Base Selection : KCO or CsCO in aqueous THF improves coupling efficiency by facilitating transmetallation .
- Temperature Control : Reactions at 80–100°C enhance kinetics without decomposing the oxazole ring .
Q. How can regioselective functionalization of the oxazole ring be achieved?
- Electrophilic Substitution : Nitration or halogenation occurs preferentially at the 4-position due to the boronate group’s electron-withdrawing effect. Use HNO/HSO or NBS in CCl under UV light .
- Transition Metal Catalysis : Pd-mediated C–H activation at the 5-position enables arylation or alkylation. Optimize with directing groups (e.g., pyridine) .
Q. What safety protocols are critical for handling this compound?
- Lab Practices : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Storage : Store in airtight containers under inert gas (N or Ar) at −20°C to prevent boronate hydrolysis .
- Waste Disposal : Quench with excess water and neutralize with NaHCO before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
